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Introduction
MS8815 is a potent and selective heterobifunctional small molecule belonging to the class of

Proteolysis Targeting Chimeras (PROTACs). It is designed to specifically induce the

degradation of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is

the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 is frequently

overexpressed in various cancers, including triple-negative breast cancer (TNBC), where its

non-catalytic functions are crucial for tumor progression.[1][2] MS8815 functions by hijacking

the ubiquitin-proteasome system (UPS). It simultaneously binds to EZH2 and the von Hippel-

Lindau (VHL) E3 ubiquitin ligase, leading to the polyubiquitination of EZH2 and its subsequent

degradation by the 26S proteasome.[1][3] This targeted protein degradation approach offers a

powerful tool to study the biological roles of EZH2 and explore its therapeutic potential by

eliminating the entire protein, thus abrogating both its catalytic and non-catalytic functions.

These application notes provide detailed protocols for utilizing MS8815 to investigate the

ubiquitin-proteasome pathway and its impact on cancer cell biology.

Mechanism of Action of MS8815
MS8815 operates through a ternary complex formation, bringing the target protein (EZH2) into

close proximity with the VHL E3 ubiquitin ligase. This induced proximity facilitates the transfer

of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of EZH2. The
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resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then

unfolds and degrades the tagged EZH2 protein. A non-functional control compound, MS8815N,

which is incapable of recruiting the VHL E3 ligase, can be used to demonstrate that the

degradation of EZH2 is dependent on the VHL-mediated ubiquitination.[1]
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Figure 1: Mechanism of MS8815-induced EZH2 degradation.

Quantitative Data Summary
The following tables summarize the key quantitative data for MS8815 activity in various cancer

cell lines.

Table 1: In Vitro Inhibitory and Degradative Activity of MS8815

Parameter Value Cell Line Reference

EZH2 IC50 8.6 nM Biochemical Assay [4]

EZH1 IC50 62 nM Biochemical Assay [4]

EZH2 DC50 140 nM MDA-MB-453 [4]
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Table 2: Growth Inhibition (GI50) of MS8815 in Triple-Negative Breast Cancer (TNBC) Cell

Lines

Cell Line GI50 (µM) Reference

BT549 1.7 - 2.3 [1]

MDA-MB-468 1.7 - 2.3 [1]

MDA-MB-453 1.7 - 2.3 [1]

SUM159 1.7 - 2.3 [1]

Primary Patient TNBC Cells

(515a)
1.4 ± 0.05 [1]

Experimental Protocols
Cell Viability Assay
This protocol determines the effect of MS8815 on the proliferation of cancer cells. The WST-8

assay is a colorimetric assay for the quantification of cell viability and proliferation.
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Cell Viability Assay Workflow
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Figure 2: Workflow for the cell viability assay.

Materials:
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TNBC cell lines (e.g., BT549, MDA-MB-468, MDA-MB-453, SUM159)

Complete cell culture medium

MS8815 (and MS8815N as a negative control)

DMSO (vehicle control)

96-well plates

WST-8 assay kit (e.g., CCK-8)

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete

medium.

Allow the cells to adhere overnight.

Prepare a serial dilution of MS8815 (e.g., starting from 10 µM with 2-fold dilutions) and the

negative control MS8815N in complete medium. Also, prepare a vehicle control with the

same final concentration of DMSO.

Remove the medium from the wells and add 100 µL of the compound dilutions or control

solutions.

Incubate the plate for 5 days at 37°C in a humidified atmosphere with 5% CO2.[1]

Add 10 µL of WST-8 solution to each well and incubate for 1-4 hours at 37°C.

Measure the absorbance at 450 nm using a microplate reader.

Calculate the cell viability as a percentage of the vehicle-treated control and determine the

GI50 values using a suitable software (e.g., GraphPad Prism).

Western Blot Analysis for EZH2 Degradation
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This protocol is used to assess the degradation of EZH2 and other PRC2 components in

response to MS8815 treatment.

Materials:

TNBC cell lines

Complete cell culture medium

MS8815

DMSO

6-well plates

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

Transfer buffer

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-EZH2, anti-SUZ12, anti-EED, anti-H3K27me3, and a loading control

(e.g., anti-β-actin, anti-GAPDH, or anti-H3).

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Seed cells in 6-well plates and allow them to adhere.
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Treat the cells with various concentrations of MS8815 (e.g., 0.1, 0.3, 1, 3 µM) for different

time points (e.g., 6, 12, 24, 48 hours). Include a DMSO-treated control.[1]

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

Determine the protein concentration of the lysates using a BCA assay.

Denature equal amounts of protein by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

Wash the membrane three times with TBST for 10 minutes each.

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour

at room temperature.

Wash the membrane three times with TBST for 10 minutes each.

Add the chemiluminescent substrate and visualize the protein bands using an imaging

system.

Quantify the band intensities using image analysis software and normalize to the loading

control.

In-Cell Ubiquitination Assay
This protocol is designed to demonstrate the MS8815-induced ubiquitination of EZH2.
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In-Cell Ubiquitination Assay Workflow
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Figure 3: Workflow for the in-cell ubiquitination assay.

Materials:

TNBC cell lines

Complete cell culture medium

MS8815
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MG132 (proteasome inhibitor)

Denaturing lysis buffer (e.g., RIPA buffer with 1% SDS)

Dilution buffer (RIPA buffer without SDS)

Anti-EZH2 antibody for immunoprecipitation

Protein A/G agarose beads

Anti-ubiquitin antibody for western blotting

Procedure:

Seed cells and allow them to adhere.

Pre-treat the cells with a proteasome inhibitor such as MG132 (e.g., 10 µM) for 1-2 hours to

allow ubiquitinated proteins to accumulate.[1]

Treat the cells with MS8815 (e.g., 1 µM) for 4-6 hours.

Lyse the cells in denaturing lysis buffer and boil the lysates to dissociate protein complexes.

Dilute the lysates with dilution buffer to reduce the SDS concentration.

Incubate the lysates with an anti-EZH2 antibody overnight at 4°C.

Add protein A/G agarose beads and incubate for another 2-4 hours to capture the immune

complexes.

Wash the beads several times with wash buffer.

Elute the immunoprecipitated proteins by boiling in Laemmli sample buffer.

Analyze the eluates by western blotting using an anti-ubiquitin antibody to detect the

polyubiquitin chains on EZH2.

Proteasome Activity Assay
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This assay is used to assess whether MS8815 has any off-target effects on the global activity

of the proteasome.

Materials:

TNBC cell lines

Complete cell culture medium

MS8815

MG132 (positive control for proteasome inhibition)

Proteasome activity assay kit (e.g., using a fluorogenic substrate like Suc-LLVY-AMC for the

chymotrypsin-like activity)

Lysis buffer (provided with the kit or a suitable alternative)

Fluorometer or microplate reader

Procedure:

Seed cells and treat with MS8815 (e.g., 1 µM) for 24-48 hours. Include a vehicle control and

a positive control treated with MG132 (e.g., 10 µM for 2 hours).

Harvest and lyse the cells according to the assay kit's instructions.

Determine the protein concentration of the lysates.

In a black 96-well plate, add equal amounts of protein lysate to each well.

Add the fluorogenic proteasome substrate to each well.

Incubate the plate at 37°C and measure the fluorescence at appropriate intervals (e.g., every

5 minutes for 1 hour) using a fluorometer with the appropriate excitation/emission

wavelengths (e.g., 380/460 nm for AMC).
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Calculate the rate of substrate cleavage (proteasome activity) for each sample. Compare the

activity in MS8815-treated cells to the vehicle control to determine if there is any significant

change in global proteasome activity.

Conclusion
MS8815 is a valuable chemical probe for studying the role of EZH2 in the context of the

ubiquitin-proteasome system. The protocols outlined above provide a comprehensive

framework for researchers to investigate the mechanism of action of MS8815, quantify its

effects on cell viability and EZH2 degradation, and confirm its on-target activity. These studies

will contribute to a deeper understanding of EZH2 biology and the potential of targeted protein

degradation as a therapeutic strategy.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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